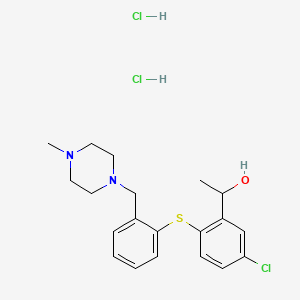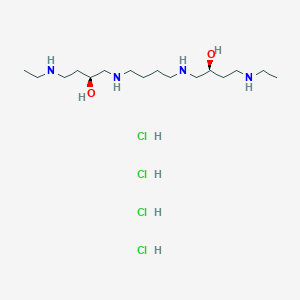
Ivospemin tetrahydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of ivospemin tetrahydrochloride involves multiple steps, including the reaction of specific polyamine precursors under controlled conditions. The synthetic route typically includes the following steps:
Starting Materials: The synthesis begins with the selection of appropriate polyamine precursors.
Reaction Conditions: The precursors undergo a series of reactions, including alkylation and hydroxylation, under controlled temperature and pH conditions.
Purification: The final product is purified using techniques such as crystallization and chromatography to obtain this compound in its pure form.
Industrial production methods for this compound are designed to ensure high yield and purity. These methods often involve large-scale reactions in specialized reactors, followed by rigorous purification processes to meet pharmaceutical standards .
Analyse Chemischer Reaktionen
Ivospemin tetrahydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: The compound can be reduced by adding hydrogen or removing oxygen, resulting in reduced forms.
Substitution: this compound can undergo substitution reactions where one functional group is replaced by another.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Ivospemin tetrahydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study polyamine analogues and their interactions with other molecules.
Biology: The compound is utilized to investigate the role of polyamines in cellular processes such as DNA replication, gene expression, and protein synthesis.
Wirkmechanismus
The mechanism of action of ivospemin tetrahydrochloride involves its interaction with polyamine metabolic pathways. The compound exerts its effects by:
Inhibiting Polyamine Biosynthesis: this compound downregulates the enzyme ornithine decarboxylase, which is crucial for polyamine biosynthesis.
Inducing Polyamine Catabolism: It induces the enzyme spermidine/spermine-N1-acetyltransferase, leading to increased polyamine catabolism.
Molecular Targets: The compound targets polyamine metabolic enzymes and pathways, disrupting the balance of polyamines in cancer cells and inhibiting their proliferation.
Vergleich Mit ähnlichen Verbindungen
Ivospemin tetrahydrochloride is unique among polyamine analogues due to its specific structure and mechanism of action. Similar compounds include:
Spermine: A naturally occurring polyamine involved in cellular metabolism.
Spermidine: Another natural polyamine with roles in cellular growth and proliferation.
N1,N12-Diethylspermine: A synthetic polyamine analogue with similar properties but different efficacy and toxicity profiles.
This compound stands out due to its enhanced ability to inhibit polyamine biosynthesis and induce catabolism, making it a potent candidate for cancer therapy .
Eigenschaften
CAS-Nummer |
259657-09-5 |
|---|---|
Molekularformel |
C16H42Cl4N4O2 |
Molekulargewicht |
464.3 g/mol |
IUPAC-Name |
(2S)-4-(ethylamino)-1-[4-[[(2S)-4-(ethylamino)-2-hydroxybutyl]amino]butylamino]butan-2-ol;tetrahydrochloride |
InChI |
InChI=1S/C16H38N4O2.4ClH/c1-3-17-11-7-15(21)13-19-9-5-6-10-20-14-16(22)8-12-18-4-2;;;;/h15-22H,3-14H2,1-2H3;4*1H/t15-,16-;;;;/m0..../s1 |
InChI-Schlüssel |
SCDBHUCANIJZED-VNMXSFETSA-N |
Isomerische SMILES |
CCNCC[C@@H](CNCCCCNC[C@H](CCNCC)O)O.Cl.Cl.Cl.Cl |
Kanonische SMILES |
CCNCCC(CNCCCCNCC(CCNCC)O)O.Cl.Cl.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





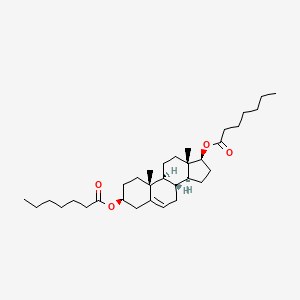
![(2R)-2-[(1S)-1-hydroxyethyl]-4-[(2S,3S)-3-methyloxiran-2-yl]-2H-furan-5-one](/img/structure/B12783075.png)
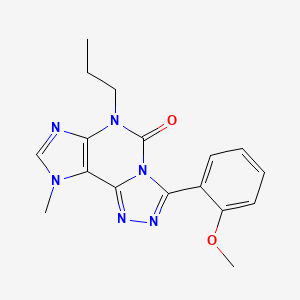


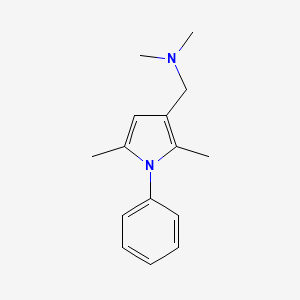

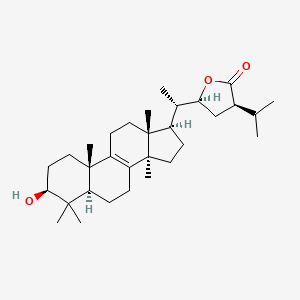
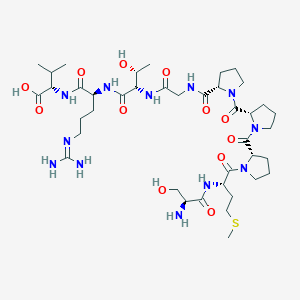
![N-(3-methoxyphenyl)-N-[1-[4-(2-phenylethyl)piperazin-1-yl]propan-2-yl]propanamide;oxalic acid](/img/structure/B12783128.png)
